Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830993
InChI: InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)14-6-7-18(16(9-14)19(22)23-2)24-10-13-4-3-5-15(20)8-13/h3-9,11H,10H2,1-2H3
SMILES:
Molecular Formula: C19H16FNO3S
Molecular Weight: 357.4 g/mol

Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

CAS No.:

Cat. No.: VC15830993

Molecular Formula: C19H16FNO3S

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate -

Specification

Molecular Formula C19H16FNO3S
Molecular Weight 357.4 g/mol
IUPAC Name methyl 2-[(3-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate
Standard InChI InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)14-6-7-18(16(9-14)19(22)23-2)24-10-13-4-3-5-15(20)8-13/h3-9,11H,10H2,1-2H3
Standard InChI Key RRAXOLCDLWGHMW-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Methyl ester group: Positioned at the carboxylate terminus of the benzoate core, this group enhances lipid solubility and metabolic stability.

  • 3-Fluorobenzyl ether: The fluorine atom at the meta position of the benzyl ring introduces electronic effects that influence binding interactions and bioavailability .

  • 2-Methylthiazole: This heterocyclic ring contributes to the molecule’s planar geometry and potential for π-stacking interactions, common in bioactive molecules.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H16FNO3S\text{C}_{19}\text{H}_{16}\text{FNO}_{3}\text{S}
Molecular Weight357.4 g/mol
IUPAC NameMethyl 2-[(3-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate
Canonical SMILESCOC(=O)C1=CC(=C(C=C1)OCc2=CC(=CC=C2)F)C3=CSC(=N3)C
InChI KeyRRAXOLCDLWGHMW-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis of Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate involves multistep reactions under controlled conditions:

  • Benzoate Core Formation: Methylation of 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid using methanol under acidic conditions.

  • Etherification: Reaction of the intermediate with 3-fluorobenzyl bromide in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) at 60–80°C.

  • Purification: Chromatographic isolation to achieve >95% purity, as required for research applications.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsSolventTemperatureYield (%)
EsterificationCH3_3OH, H2_2SO4_4MethanolReflux85–90
Etherification3-Fluorobenzyl bromide, K2_2CO3_3DMF70°C70–75

Optimization Challenges

Key challenges include minimizing side reactions such as:

  • Hydrolysis of the ester group under basic conditions.

  • Regioselectivity issues during etherification due to competing nucleophilic sites.
    Source 1 emphasizes the use of anhydrous solvents and inert atmospheres to suppress hydrolysis, while controlled stoichiometry improves regioselectivity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions for >6 months when stored in airtight containers, though prolonged exposure to light may induce degradation .

Partition Coefficients

The computed logP (octanol-water partition coefficient) of 3.2 suggests moderate lipophilicity, aligning with its potential for membrane permeability in biological systems .

Biological Activities and Mechanisms

Agrochemistry Applications

In agrochemical research, similar benzoate-thiazole hybrids act as fungicides by disrupting fungal cytochrome P450 enzymes. Field trials of analogs have shown efficacy against Botrytis cinerea (gray mold) at concentrations as low as 50 ppm.

Research and Development Applications

Analytical Reference Standard

Used as a chromatographic reference in LC-MS studies to quantify degradation products or metabolites in biological matrices .

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